molecular formula C20H18N2O3S B497511 1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole CAS No. 692763-12-5

1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole

Cat. No.: B497511
CAS No.: 692763-12-5
M. Wt: 366.4g/mol
InChI Key: GOSDLERCPTUWLM-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazoles are a key component of important biological building blocks such as histidine and histamine. The sulfonyl group attached to the imidazole ring suggests that this compound could have potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 4,5-dihydroimidazole ring, substituted at one position with a phenyl group and at another with a sulfonyl group that is further substituted with a 4-methoxynaphthalene group .


Chemical Reactions Analysis

As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the imidazole ring itself can be modulated by the substituents attached to it .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions on the imidazole ring. Properties such as solubility, melting point, and reactivity could be influenced by these factors .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and spectral characterization of related imidazole derivatives, such as 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, have been explored, emphasizing their biological and pharmaceutical significance due to the imidazole ring's ionizable aromatic compound properties (Ramanathan, 2017).

Biological Activities

  • Imidazole derivatives demonstrate extensive biological activities, including antimicrobial and anticancer activities. Studies on similar compounds like 3′,5-diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles show significant antimicrobial activity (Ashok, Ganesh, Ravi, Lakshmi, & Ramesh, 2014).
  • Novel thiazoles derivatives containing methoxy-naphthyl moiety exhibit moderate anti-tuberculosis activities and excellent antibacterial activity, highlighting the potential of such compounds in treating bacterial infections (Prasad & Nayak, 2016).

Antimicrobial Properties

  • 2-(6-methoxy-2-naphthyl)propionamide derivatives, similar in structure, have shown significant antibacterial and antifungal activities, comparable to standard antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
  • The antimicrobial activity of 1H-3-(4’-substituted phenyl)-5-(6’’-methoxy napthaline)-2-pyrazolines and isoxazolines has been evaluated, indicating their potential as effective antimicrobial agents (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009).

Pharmaceutical Research

  • Imidazole-containing compounds like 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones exhibit broad cytotoxicities, showing potential as potent antitumor agents (Jung et al., 2004).

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its potential biological activity. It could also be interesting to study the influence of different substituents on the imidazole ring .

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-18-11-12-19(17-10-6-5-9-16(17)18)26(23,24)22-14-13-21-20(22)15-7-3-2-4-8-15/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSDLERCPTUWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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